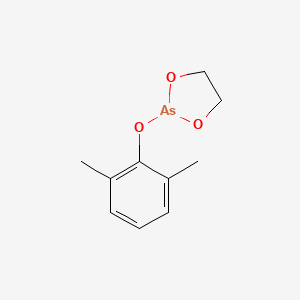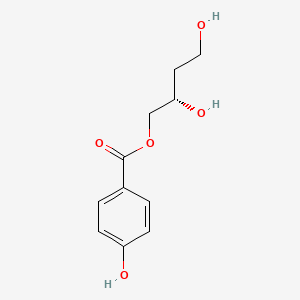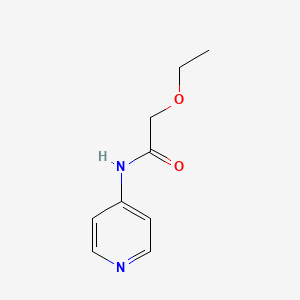![molecular formula C9H16O3 B15167984 1,5-Diethyl-3,6,8-trioxabicyclo[3.2.1]octane CAS No. 634589-57-4](/img/structure/B15167984.png)
1,5-Diethyl-3,6,8-trioxabicyclo[3.2.1]octane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-Diethyl-3,6,8-trioxabicyclo[3.2.1]octane is a chemical compound known for its unique bicyclic structure.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Diethyl-3,6,8-trioxabicyclo[3.2.1]octane typically involves multiple steps starting from simpler organic molecules. One common method involves the reaction of 3,4-dihydro-2H-pyran-2-carbaldehyde (acrolein dimer) with other reagents to form the bicyclic acetal structure . The reaction conditions often require the presence of strong Lewis acids such as antimony pentafluoride and antimony pentachloride as initiators, and the reactions are usually carried out in solvents like dichloromethane at low temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to isolate the desired product .
化学反応の分析
Types of Reactions
1,5-Diethyl-3,6,8-trioxabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the bicyclic structure, potentially leading to ring-opening or other structural changes.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and in appropriate solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction could result in alcohols or other reduced forms of the compound .
科学的研究の応用
1,5-Diethyl-3,6,8-trioxabicyclo[3.2.1]octane has several scientific research applications:
Polymer Chemistry: It is used in the synthesis of polyacetals through ring-opening polymerization, which has applications in creating materials with specific mechanical and chemical properties.
Pharmaceuticals: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with specific biological activities.
Biological Research: It is studied for its potential interactions with biological molecules and its effects on various biological pathways.
Industrial Applications: The compound can be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1,5-Diethyl-3,6,8-trioxabicyclo[3.2.1]octane involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into certain molecular sites, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways can vary depending on the specific application and the environment in which the compound is used .
類似化合物との比較
Similar Compounds
6,8-Dioxabicyclo[3.2.1]octane: Another bicyclic acetal with similar structural features but different substituents.
8-Oxabicyclo[3.2.1]octane: A related compound with an oxygen atom in the bicyclic ring, used in similar applications.
11-Oxatricyclo[5.3.1.0]undecane: A more complex bicyclic compound with additional rings and potential for different applications.
Uniqueness
1,5-Diethyl-3,6,8-trioxabicyclo[3.2.1]octane is unique due to its specific substituents and the resulting chemical properties. Its diethyl groups provide distinct steric and electronic effects, influencing its reactivity and interactions with other molecules .
特性
CAS番号 |
634589-57-4 |
|---|---|
分子式 |
C9H16O3 |
分子量 |
172.22 g/mol |
IUPAC名 |
1,5-diethyl-3,6,8-trioxabicyclo[3.2.1]octane |
InChI |
InChI=1S/C9H16O3/c1-3-8-5-10-7-9(4-2,12-8)11-6-8/h3-7H2,1-2H3 |
InChIキー |
DFJBKSLBWGUUNO-UHFFFAOYSA-N |
正規SMILES |
CCC12COCC(O1)(OC2)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-Bromo-6-{[(2-{[2-(pyridin-2-YL)ethyl]sulfanyl}ethyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B15167932.png)

![4,7-Bis(2-methylphenyl)-8-[(propan-2-yl)oxy]quinoline](/img/structure/B15167947.png)




![2-{[(1,3,3,3-Tetrafluoroprop-1-en-1-yl)oxy]methyl}oxirane](/img/structure/B15167979.png)



